6-(Phosphonomethyl)pyridine-2-Carboxylic Acid
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Overview
Description
6-(Phosphonomethyl)pyridine-2-Carboxylic Acid is an organic compound belonging to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a phosphonomethyl group attached to the pyridine ring, which also bears a carboxylic acid group . It is a small molecule with the chemical formula C7H8NO5P and a molecular weight of 217.1159 g/mol .
Preparation Methods
The synthesis of 6-(Phosphonomethyl)pyridine-2-Carboxylic Acid can be achieved through various synthetic routes. One common method involves the reaction of pyridine-2-carboxylic acid with a phosphonomethylating agent under controlled conditions. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
6-(Phosphonomethyl)pyridine-2-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the pyridine ring are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(Phosphonomethyl)pyridine-2-Carboxylic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 6-(Phosphonomethyl)pyridine-2-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
6-(Phosphonomethyl)pyridine-2-Carboxylic Acid can be compared with other similar compounds, such as:
3-(Phosphonomethyl)pyridine-2-Carboxylic Acid: This compound has a similar structure but with the phosphonomethyl group attached at a different position on the pyridine ring.
Pyridinecarboxylic acids: These compounds share the pyridine ring with a carboxylic acid group but may lack the phosphonomethyl group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-(phosphonomethyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO5P/c9-7(10)6-3-1-2-5(8-6)4-14(11,12)13/h1-3H,4H2,(H,9,10)(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDJRVUSOKZHOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)CP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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